molecular formula C7H5ClO B108322 Benzoyl chloride-alpha-13C CAS No. 52947-05-4

Benzoyl chloride-alpha-13C

Cat. No. B108322
CAS RN: 52947-05-4
M. Wt: 141.56 g/mol
InChI Key: PASDCCFISLVPSO-CDYZYAPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoyl chloride-alpha-13C is a compound that is closely related to various benzoyl derivatives and is of interest in the field of organic chemistry due to its potential applications in polymer and materials science. While the provided papers do not directly discuss Benzoyl chloride-alpha-13C, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzoyl-related compounds can be complex, involving multiple steps and the potential for various isomers. For instance, the structural characterization of polybenzyls synthesized from the polymerization of benzyl chloride is discussed, indicating that the reaction conditions, such as temperature, can significantly influence the branching and substitution patterns of the resulting polymers . This suggests that the synthesis of Benzoyl chloride-alpha-13C would also require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of benzoyl derivatives can be quite intricate, as demonstrated by the study of Nα-benzoyl-L-argininate ethyl ester chloride, which serves as a model compound for poly(ester amide) precursors. The X-ray diffraction analysis reveals that the compound crystallizes in a chiral space group and features an extensive network of hydrogen bonds . This level of detail in structural analysis is crucial for understanding the molecular geometry and stereochemistry of Benzoyl chloride-alpha-13C.

Chemical Reactions Analysis

Chemical reactions involving benzoyl derivatives can be influenced by the molecular structure and the presence of different functional groups. The rotational isomerism about the C alpha-CO bond in proline derivatives, as studied through NMR spectroscopy, highlights the dynamic nature of these compounds and the potential energy barriers involved in their interconversion . This information is valuable when considering the reactivity and stability of Benzoyl chloride-alpha-13C in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl derivatives are closely tied to their molecular structure. The use of high-field 13C-NMR spectroscopy for the structural characterization of polybenzyls provides insights into the chemical shifts and substitution patterns that are indicative of the compound's electronic environment . Such spectroscopic techniques are essential for determining the properties of Benzoyl chloride-alpha-13C, including its reactivity, solubility, and potential applications in material science.

Scientific Research Applications

Applications of Benzoyl Compounds in Scientific Research

1. Microbial Resistance and Antimicrobial Properties

Benzalkonium chlorides, related to benzoyl compounds, exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. Their widespread use in commercial products and the potential for microbial resistance due to frequent exposure have been subjects of investigation (Pereira & Tagkopoulos, 2019).

2. Acne Treatment

Benzoyl peroxide, a well-known benzoyl compound, is extensively used in the treatment of acne due to its significant antibacterial, antikeratolytic, and comedolytic activities. Studies have explored its effectiveness as monotherapy and in combination with other treatments, highlighting its role in managing comedonal and inflammatory acne lesions (Tanghetti & Popp, 2009).

3. Ophthalmic Treatments

Research has also delved into the ocular surface effects of preservatives in eyedrops, particularly benzalkonium chloride, which can cause adverse effects on tear production and corneal surface damage. Studies emphasize the importance of considering preservative-free treatments for glaucoma to improve patient tolerability and adherence (Baudouin, 2009).

Safety And Hazards

Benzoyl chloride-alpha-13C is a combustible and corrosive material. It is water-reactive, and contact with water liberates toxic gas. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDCCFISLVPSO-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13C](=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455297
Record name Benzoyl chloride-alpha-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl chloride-alpha-13C

CAS RN

52947-05-4
Record name Benzoyl chloride-alpha-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52947-05-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Phenyl-benzooxazole-6-carboxylic acid, 1v. A mixture of methyl 2-phenyl-benzooxazole-6-carboxylate 1u (0.37 g, 1.46 mmol) and LiOH (0.10 g, 4.2 mmol) in THF (4 mL), MeOH (4 mL), and H2O (4 mL) was stirred at room temperature for 6 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3-4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 1t (0.34 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1v
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-phenyl-benzooxazole-6-carboxylate 1u (0.37 g, 1.46 mmol) and LiOH (0.10 g, 4.2 mmol) in THF (4 mL), MeOH (4 mL), and H2O (4 mL) was stirred at room temperature for 6 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3˜4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 1t (0.34 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

A reactor was charged with 358 μl (1.7 eq, 179 μmol) of 0.5M triethylamine-chloroform solution containing 420 μl (105 μl mol, 50 mg) of 2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester (0.25M-CHCl3) obtained by the Example 17, benzoyl chloride (1.5 eq, 22 mg) was added thereto and the mixture was stirred for 2.5 hours. After completing the reaction, 139 mg (157.5 μmol) of an aminomethylated polystyrene resin (product of Novabiochem) was added to the system and stirred for 12 hours. The solution was put on a Silica cartridge (product of Waters) and developed with a hexane/ethyl acetate mixture (1/2) and the obtained solution was distilled to remove the solvent.
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Reaction Step One
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.